molecular formula C17H17ClN2O4 B2637711 N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1904081-82-8

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2637711
CAS No.: 1904081-82-8
M. Wt: 348.78
InChI Key: JISQRGHJTNLKHN-UHFFFAOYSA-N
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Description

"N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide" is a synthetic small molecule characterized by a pyridine core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 5-chloro-2-methoxyphenyl moiety, while the pyridine’s 2-position is modified with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group.

The molecule’s design combines halogenated aromatic rings (chlorine at the phenyl group) and heterocyclic ethers (tetrahydrofuran), which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(18)9-14(15)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQRGHJTNLKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the carboxamide group: This step often involves the reaction of a pyridine derivative with an amine in the presence of a coupling agent like EDCI or DCC.

    Substitution with the chloro-methoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Attachment of the oxolan-3-yloxy group: This step might involve the reaction of the pyridine derivative with an oxolane derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several kinase inhibitors and receptor modulators documented in pharmacological literature. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Known Targets/Activity Reference
N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide Pyridine-4-carboxamide 5-Chloro-2-methoxyphenyl, oxolan-3-yloxy Hypothesized kinase inhibitor
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Quinoline-urea 5-Chloro-2-methoxyphenyl, 2-methylquinoline Insulin-like growth factor receptor (IGF-1R) inhibitor
Gefitinib (ZD1839) Quinazoline 3-Chloro-4-fluorophenyl, morpholine Epidermal growth factor receptor (EGFR) inhibitor
Tyrphostin AG1478 Quinazoline 3-Chlorophenyl, dimethoxy groups EGFR and HER2/neu tyrosine kinase inhibitor

Key Observations:

Structural Motifs: The 5-chloro-2-methoxyphenyl group is a recurring motif in kinase inhibitors (e.g., PQ401, gefitinib). This substituent likely contributes to hydrophobic interactions with kinase ATP-binding pockets . The pyridine-4-carboxamide core in the target compound contrasts with the quinazoline or quinoline cores of gefitinib and PQ401. Pyridine derivatives are less common in clinical kinase inhibitors but are explored in preclinical studies for their tunable electronic properties.

Pharmacological Implications: PQ401: Demonstrates IGF-1R inhibition via urea-linked quinoline, suggesting that the target compound’s carboxamide group may mimic urea’s hydrogen-bonding capacity . Gefitinib and Tyrphostin AG1478: Both feature halogenated aryl groups and inhibit EGFR. The target compound’s tetrahydrofuran substituent may confer improved solubility compared to gefitinib’s morpholine group .

Binding Affinity and Selectivity :

  • While direct binding data for the target compound are unavailable, tyrphostin AG1478 (IC₅₀ = 20 nM for EGFR) highlights the potency of chloro-substituted aryl groups in kinase inhibition. The tetrahydrofuran moiety in the target compound could reduce off-target effects by limiting steric bulk .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17ClN2O4C_{17}H_{17}ClN_{2}O_{4} with a molecular weight of approximately 348.78 g/mol. Its structure features a pyridine core substituted with a chloro and methoxy group on one side and an oxolane moiety connected via an ether bond.

Structural Formula

N 5 chloro 2 methoxyphenyl 2 oxolan 3 yloxy pyridine 4 carboxamide\text{N 5 chloro 2 methoxyphenyl 2 oxolan 3 yloxy pyridine 4 carboxamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those with similar structures to this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial, antifungal, and antiviral activities due to their ability to disrupt microbial cell function .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismsActivity Level
This compoundE. coli, S. aureusModerate
4-chloro-6-methylpyridin-3-olC. albicansHigh
3-pyridylcarboxylic acidP. aeruginosaLow

Inhibition of Myeloperoxidase (MPO)

One notable area of research involves the inhibition of myeloperoxidase (MPO), an enzyme linked to various inflammatory conditions. A related compound, PF-06282999, demonstrated potent inhibition of MPO activity in preclinical models, suggesting that this compound may exhibit similar properties .

Case Study: MPO Inhibition

In a study involving cynomolgus monkeys treated with lipopolysaccharide (LPS), PF-06282999 significantly reduced plasma MPO activity upon oral administration. This finding supports the potential therapeutic application of MPO inhibitors in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may act as a competitive inhibitor for enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : The presence of the methoxy group could enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
  • Antimicrobial Mechanism : The compound may disrupt microbial cell wall synthesis or function through interference with key metabolic pathways.

Recent Studies

  • Antiviral Activity : A review noted that pyridine derivatives possess antiviral properties against various viruses, indicating potential applications in treating viral infections .
  • Synthetic Pathways : The synthesis of similar compounds has been explored using various methods that could be adapted for producing this compound effectively.

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